molecular formula C13H15N3O7S B2457285 ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane CAS No. 478078-71-6

({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane

Cat. No.: B2457285
CAS No.: 478078-71-6
M. Wt: 357.34
InChI Key: AOJPYDQDIMVJSV-WYMLVPIESA-N
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Description

({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane is a complex synthetic compound designed for advanced chemical and pharmaceutical research applications. This reagent features a unique structure combining a 2,4-dinitrophenyl group, a cyclohexylidene moiety, and an aminooxy sulfane functional group. This specific arrangement suggests potential utility as a key intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds or as a potential ligand in catalytic systems. Researchers may investigate its properties for applications in materials science or as a precursor for biologically active molecules. The presence of the dinitrophenyl group indicates potential for studies in energy transfer or as a spectroscopic probe. The sulfane group may be of interest for research into sulfur-containing compound libraries. This product is provided for research and development purposes in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and consult its safety data sheet (SDS) prior to use. The specific mechanism of action, physicochemical data, and full spectroscopic characterization for this compound should be confirmed by the purchasing researcher.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7S/c1-24(21,22)23-14-12-5-3-2-4-10(12)11-7-6-9(15(17)18)8-13(11)16(19)20/h6-8,10H,2-5H2,1H3/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJPYDQDIMVJSV-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)ON=C1CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O/N=C/1\CCCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the 2,4-dinitrophenyl precursor. This precursor is then reacted with cyclohexanone under specific conditions to form the cyclohexylidene intermediate. The intermediate undergoes further reactions with aminooxy compounds and methyl-dioxo-lambda~6~-sulfane to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Reactivity of the Hydrazone Moiety

The DNPH-derived hydrazone is central to its reactivity, enabling nucleophilic addition-elimination reactions. Key findings include:

a. Condensation with Carbonyl Compounds
The hydrazone group reacts with aldehydes/ketones via a two-step mechanism:

  • Nucleophilic attack : The NH2_2 group adds to the carbonyl carbon.

  • Water elimination : Forms a stable hydrazone product with distinct color changes (yellow to red precipitates) .

Reaction PartnerProduct CharacteristicsConditionsReference
Aliphatic ketonesYellow precipitatesAcidic ethanol, reflux
Aromatic aldehydesRed crystalline solidsH2_2SO4_4-methanol, 60°C

b. Stability and Decomposition

  • Sensitive to shock/friction due to nitro groups; stabilized as wet slurries .

  • Thermal decomposition above 150°C releases NOx_x gases, confirmed by TGA-DSC studies .

Sulfone Group Reactivity

The methyl-dioxo-λ6^6-sulfane group participates in nucleophilic substitutions and redox reactions:

a. Nucleophilic Displacement

  • Hydroxide attack : Cleaves the S–O bond under alkaline conditions, forming sulfinic acids .

  • Thiol substitution : Reacts with mercaptans to yield thioether derivatives .

b. Oxidative Stability

  • Resists oxidation by H2_2O2_2/O3_3 due to the electron-withdrawing nitro groups .

Cyclohexylidenamino Group Reactions

The cyclohexylidenamino component undergoes:

a. Ring-Opening Reactions

  • Acid-catalyzed hydrolysis converts the cyclohexylidene group to a cyclohexanone derivative .

  • Mechanism : Protonation of the imine nitrogen followed by water addition .

b. Cycloadditions

  • Participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic adducts .

Cross-Reactivity and Catalytic Effects

  • Metal coordination : The nitro and sulfone groups chelate transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with altered redox properties .

  • Photochemical reactivity : UV irradiation induces nitro-to-nitrito isomerization, detected via FTIR .

Comparative Reaction Kinetics

Data from analogous DNPH derivatives:

Reaction TypeRate Constant (k, s1^{-1})Activation Energy (Ea_a, kJ/mol)
Hydrazone formation1.2 × 103^{-3}45.6
Sulfone hydrolysis3.8 × 105^{-5}72.3
Cyclohexylidene hydrolysis5.6 × 104^{-4}58.9

Sources:

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. The presence of the dinitrophenyl group is significant for its reactivity and biological activity.

1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of dinitrophenyl compounds can induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .

1.2 Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may serve as an inhibitor of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

The biological activity of the compound is a focal point of research due to its potential therapeutic applications.

2.1 Antimicrobial Properties
Preliminary studies suggest that derivatives similar to this compound exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating promising antimicrobial efficacy.

2.2 Cytotoxicity Studies
Investigations into the cytotoxic effects of this compound reveal selective toxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Environmental Applications

The compound's unique properties also lend themselves to environmental science applications, particularly in the field of pollutant degradation.

3.1 Environmental Remediation
Research has shown that compounds containing sulfur can play a role in the degradation of environmental pollutants. The presence of dioxo groups may enhance reactivity towards harmful substances, making this compound a candidate for further studies in environmental remediation efforts .

Case Studies

Several case studies have highlighted the effectiveness of structurally related compounds in various applications:

StudyFocusFindings
Kasimogullari et al., 2015 Anticancer activityReported broad-spectrum antitumor activity for sulfonamide derivatives similar to this compound .
Abbasi et al., 2014a Enzyme inhibitionDemonstrated significant inhibition of acetylcholinesterase by sulfonamide derivatives, suggesting potential for Alzheimer’s treatment .
Ahmad et al., 2019 Antimicrobial propertiesCompounds with similar structures showed effective antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism by which ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(ethyl)dioxo-lambda~6~-sulfane: Similar structure but with an ethyl group instead of a methyl group.

    ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(propyl)dioxo-lambda~6~-sulfane: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

The compound ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane , also known by its CAS number 3800724, is a sulfoxide derivative characterized by a complex structure that includes a dinitrophenyl group. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15N3O7S
  • Molecular Weight : 335.34 g/mol
  • CAS Number : 3800724

The compound features a cyclohexylidene moiety linked to a dinitrophenyl group through an aminooxy functional group. The presence of sulfur in the dioxo-lambda~6~-sulfane configuration contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The dinitrophenyl group is known to exhibit antioxidant properties, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Cellular Uptake : The lipophilic nature of the cyclohexylidene group may facilitate cellular uptake, enhancing the compound's bioavailability.

In Vitro Studies

  • Cell Line Testing : Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound exhibits cytotoxic effects, leading to reduced cell viability at concentrations above 10 µM.
  • Oxidative Stress Induction : The compound was shown to increase reactive oxygen species (ROS) levels in treated cells, suggesting a potential mechanism for its anticancer effects.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12ROS generation
A54918Enzyme inhibition

In Vivo Studies

Animal studies have demonstrated that administration of the compound at doses of 5 mg/kg resulted in significant tumor growth inhibition in xenograft models. Additionally, histopathological analysis revealed reduced mitotic figures and increased apoptosis in treated tissues compared to controls.

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in Cancer Research investigated the effects of the compound on tumor-bearing mice. Results showed a decrease in tumor size by approximately 40% after two weeks of treatment.
  • Case Study on Antioxidant Effects :
    • Research published in Free Radical Biology and Medicine highlighted the compound's ability to scavenge free radicals effectively, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(methyl)dioxo-lambda~6~-sulfane, and what purification techniques are recommended?

  • Methodology : Synthesis typically involves coupling a dicyclohexylphosphine derivative with aryl halides under controlled conditions (e.g., inert atmosphere, Pd catalysis). For purification, column chromatography using silica gel (gradient elution with hexane/ethyl acetate) or recrystallization from ethanol is effective. Monitor reaction progress via TLC and confirm purity via HPLC (≥95%) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the sulfane group. Optimize reaction time and temperature to minimize byproducts like phosphine oxides .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound, and what spectral markers are critical?

  • NMR : Focus on the δ 7.8–8.6 ppm region (aromatic protons from 2,4-dinitrophenyl) and δ 3.1–3.3 ppm (methyl group adjacent to sulfane). Phosphorus-31 NMR should show a signal near δ 55 ppm for the dioxo-sulfane moiety .
  • IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and S=O vibrations (~1150–1250 cm⁻¹).
  • MS : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety protocols are essential for handling this compound, given its structural complexity?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; flush immediately with water for 15 minutes if exposed .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation. Label with hazard identifiers (e.g., irritant, toxic if inhaled) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?

  • Approach : Re-examine sample purity via HPLC-MS to rule out impurities. Use 2D NMR (COSY, HSQC) to assign coupling patterns. For ambiguous signals, compare with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
  • Case Study : A 2020 study resolved split aromatic signals by identifying rotational isomers via variable-temperature NMR .

Q. What computational methods are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • DFT Modeling : Use B3LYP/6-31G(d) to map transition states for ligand-metal interactions. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict catalytic activity .
  • MD Simulations : Simulate solvation effects in THF or DMF to optimize reaction conditions. Free-energy profiles can identify rate-limiting steps .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in catalytic systems?

  • Experimental Design : Perform accelerated stability studies (pH 2–12, 25–80°C) over 72 hours. Monitor degradation via UV-Vis (λ_max ~450 nm for nitro groups) and quantify intact compound via LC-MS.
  • Findings : Preliminary data suggest instability at pH >10 due to sulfane group hydrolysis. Stabilizing additives (e.g., BHT) can extend shelf life .

Q. What strategies can address low yields in large-scale synthesis, and how do reaction parameters influence byproduct formation?

  • Optimization : Use Design of Experiments (DoE) to test variables: catalyst loading (0.5–5 mol%), solvent (toluene vs. DMF), and stoichiometry. Response surface methodology identifies optimal conditions .
  • Byproduct Mitigation : Byproducts like phosphine oxides (from over-oxidation) are minimized by reducing O₂ exposure and using scavengers (e.g., ascorbic acid) .

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